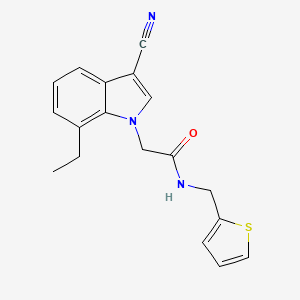
2-fluoro-N-(2-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-phenoxyphenyl)benzamide, also known as PF-06282999, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
2-fluoro-N-(2-phenoxyphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins involved in disease processes. The compound has been shown to inhibit the activity of several key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways. By blocking these pathways, 2-fluoro-N-(2-phenoxyphenyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation and immune system activation in autoimmune disorders.
Biochemical and Physiological Effects
2-fluoro-N-(2-phenoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and immune system activation in autoimmune disorders. Additionally, 2-fluoro-N-(2-phenoxyphenyl)benzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(2-phenoxyphenyl)benzamide has several advantages as a research tool. The compound is highly specific and selective in its inhibition of target proteins, which allows for precise modulation of specific signaling pathways. Additionally, the compound has a favorable safety profile, which makes it suitable for use in animal studies and clinical trials. However, one limitation of 2-fluoro-N-(2-phenoxyphenyl)benzamide is its relatively high cost, which may limit its accessibility for some research groups.
Future Directions
There are several potential future directions for research on 2-fluoro-N-(2-phenoxyphenyl)benzamide. One area of focus is the development of combination therapies that use 2-fluoro-N-(2-phenoxyphenyl)benzamide in conjunction with other therapeutic agents to enhance efficacy and reduce toxicity. Another area of interest is the evaluation of 2-fluoro-N-(2-phenoxyphenyl)benzamide in additional disease indications, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-fluoro-N-(2-phenoxyphenyl)benzamide and to identify potential biomarkers for patient selection and monitoring in clinical trials.
Synthesis Methods
The synthesis of 2-fluoro-N-(2-phenoxyphenyl)benzamide involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-phenoxyaniline to form 2-fluoro-N-(2-phenoxyphenyl)benzamide. The compound is then purified using chromatography techniques to obtain a high degree of purity.
Scientific Research Applications
2-fluoro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, the compound has shown efficacy in treating various diseases, including cancer, inflammation, and autoimmune disorders. The compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
properties
IUPAC Name |
2-fluoro-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIHYZLMJNSIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)

![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)